molecular formula C17H11ClN4 B5314019 3-[3-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

3-[3-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

Cat. No.: B5314019
M. Wt: 306.7 g/mol
InChI Key: QIDVERRFRINLOT-UHFFFAOYSA-N
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Description

3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a chlorophenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate forms the hydrazone intermediate, which then undergoes cyclization with pyrimidine derivatives in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic methods can be employed to enhance reaction efficiency and reduce production time . Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. By binding to the active site of CDKs, this compound disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with other enzymes and receptors may contribute to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

3-(3-chlorophenyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4/c18-14-5-1-3-12(9-14)15-11-21-22-16(6-8-20-17(15)22)13-4-2-7-19-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVERRFRINLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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